molecular formula C9H11FO B177083 3-Fluoro-2-propylphenol CAS No. 199287-68-8

3-Fluoro-2-propylphenol

Cat. No. B177083
M. Wt: 154.18 g/mol
InChI Key: LHPYMSGNLSRKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-propylphenol (3F2PP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a phenolic compound that is structurally similar to propofol, a widely used anesthetic drug. However, 3F2PP has several advantages over propofol, such as lower toxicity and a longer duration of action.

Mechanism Of Action

The exact mechanism of action of 3-Fluoro-2-propylphenol is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. 3-Fluoro-2-propylphenol is thought to enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.

Biochemical And Physiological Effects

3-Fluoro-2-propylphenol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in excitatory signaling. Additionally, it has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. 3-Fluoro-2-propylphenol has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-Fluoro-2-propylphenol is its lower toxicity compared to propofol. Additionally, it has a longer duration of action, which may be beneficial in certain applications. However, one of the limitations of 3-Fluoro-2-propylphenol is its limited solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

There are several future directions for research on 3-Fluoro-2-propylphenol. One area of interest is the potential use of 3-Fluoro-2-propylphenol as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-propylphenol and its effects on neurotransmitter systems. Finally, there is potential for the development of new formulations of 3-Fluoro-2-propylphenol that address its solubility limitations and improve its pharmacokinetic properties.

Scientific Research Applications

3-Fluoro-2-propylphenol has been studied extensively for its potential therapeutic applications. It has been shown to have anesthetic, analgesic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-Fluoro-2-propylphenol has also been investigated for its potential use as a radioprotective agent and as an anti-inflammatory agent.

properties

CAS RN

199287-68-8

Product Name

3-Fluoro-2-propylphenol

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

3-fluoro-2-propylphenol

InChI

InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3

InChI Key

LHPYMSGNLSRKME-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC=C1F)O

Canonical SMILES

CCCC1=C(C=CC=C1F)O

synonyms

Phenol, 3-fluoro-2-propyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24 ml (24 mmol) of a 1M boron tribromide solution in dichloromethane were added at -78° to a solution of 3.36 mmol (20 mmol) of 1-fluoro-3-methoxy-2-propyl-benzene in 25 ml of dichloromethane and the mixture was stirred for 10 minutes. After warming to room temperature the mixture was poured cautiously on to 100 ml of ice-water and extracted twice with 250 ml of dichloromethane each time. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 4:1). There were obtained 2.9 g (94%) of 3-fluoro-2-propyl-phenol as a pale yellow oil.
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1-fluoro-3-methoxy-2-propyl-benzene
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3.36 mmol
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25 mL
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ice water
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100 mL
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Synthesis routes and methods II

Procedure details

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CCCc1c(F)cccc1OC
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